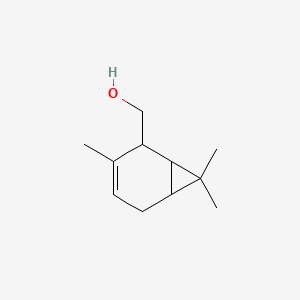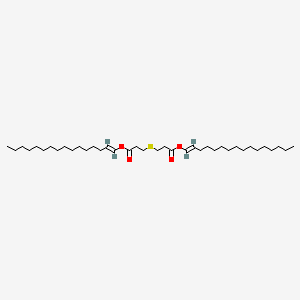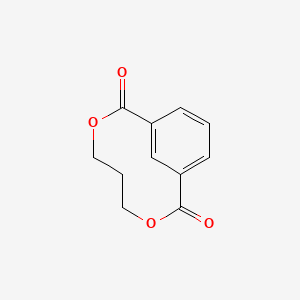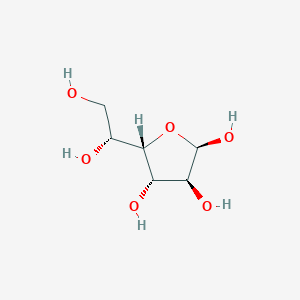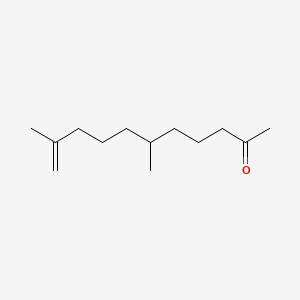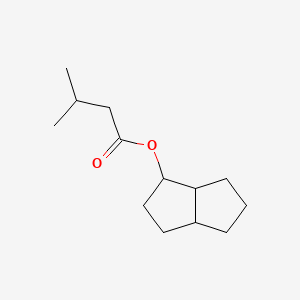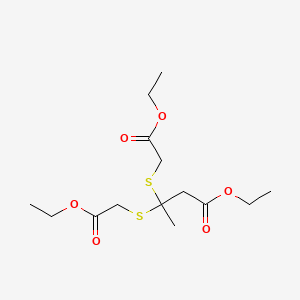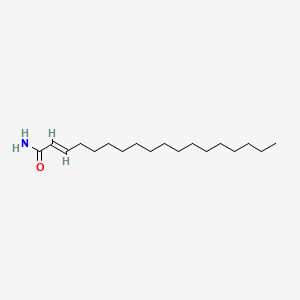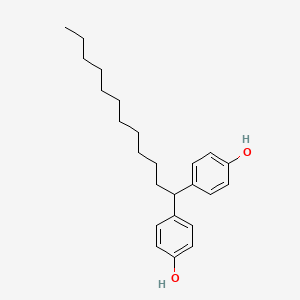
2-(Methylthio)-1H-imidazolium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-1H-imidazolium bromide is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1H-imidazolium bromide typically involves the alkylation of imidazole with methylthiol in the presence of a brominating agent. One common method includes the reaction of imidazole with methylthiol in the presence of hydrobromic acid, which facilitates the formation of the bromide salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-(Methylthio)-1H-imidazolium bromide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, potassium iodide, or sodium hydroxide in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halide or hydroxide salts.
科学的研究の応用
2-(Methylthio)-1H-imidazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and corrosion inhibitors.
作用機序
The mechanism of action of 2-(Methylthio)-1H-imidazolium bromide involves its interaction with various molecular targets. The imidazolium ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylthio group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules. These interactions can affect cellular pathways, leading to antimicrobial or antifungal effects.
類似化合物との比較
Similar Compounds
2-Methylthioimidazole: Lacks the bromide ion, making it less reactive in nucleophilic substitution reactions.
1-Methylimidazole: Contains a methyl group instead of a methylthio group, resulting in different chemical properties.
2-Methylthio-1H-benzimidazole: Contains a benzimidazole ring, which alters its biological activity and chemical reactivity.
Uniqueness
2-(Methylthio)-1H-imidazolium bromide is unique due to the presence of both the methylthio group and the bromide ion. This combination enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile building block in synthetic chemistry.
特性
CAS番号 |
84501-63-3 |
|---|---|
分子式 |
C4H7BrN2S |
分子量 |
195.08 g/mol |
IUPAC名 |
2-methylsulfanyl-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-7-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChIキー |
IDUZEHNIYZGZBV-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CN1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


